molecular formula C7H6ClFO B6230678 1-(chloromethoxy)-4-fluorobenzene CAS No. 34888-02-3

1-(chloromethoxy)-4-fluorobenzene

Cat. No.: B6230678
CAS No.: 34888-02-3
M. Wt: 160.57 g/mol
InChI Key: QTZCJQOFRVIAPA-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4-fluorobenzene is an organic compound with the molecular formula C7H6ClFO It is a derivative of benzene, where a chlorine atom is bonded to a methoxy group and a fluorine atom is bonded to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-fluorobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-fluorophenol. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction proceeds via the formation of a chloromethyl ether intermediate, which then reacts with the fluorobenzene ring to form the desired product.

Industrial Production Methods: Industrial production of this compound often involves similar chloromethylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloromethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can direct electrophiles to the ortho and para positions, leading to further functionalization of the ring.

    Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted ethers, amines, or thioethers.

    Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(Chloromethoxy)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(chloromethoxy)-4-fluorobenzene depends on its specific application. In chemical reactions, the compound acts as a source of reactive intermediates such as chloromethyl and fluorobenzene groups. These intermediates can participate in various reactions, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved vary depending on the specific reaction and conditions used.

Comparison with Similar Compounds

1-(Chloromethoxy)-4-fluorobenzene can be compared with other similar compounds such as:

    1-(Chloromethoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and applications.

    1-(Chloromethoxy)-4-methylbenzene: Contains a methyl group instead of a fluorine atom, affecting its chemical properties and uses.

    1-(Chloromethoxy)-4-nitrobenzene:

The uniqueness of this compound lies in the presence of both the chloromethoxy and fluorine groups, which provide a combination of reactivity and stability that is valuable in various chemical processes and applications.

Properties

CAS No.

34888-02-3

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

IUPAC Name

1-(chloromethoxy)-4-fluorobenzene

InChI

InChI=1S/C7H6ClFO/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2

InChI Key

QTZCJQOFRVIAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCl)F

Purity

95

Origin of Product

United States

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